Maribavir-d6 (TFA) Maribavir-d6 (TFA)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16583969
InChI: InChI=1S/C15H19Cl2N3O4.C2HF3O2/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14;3-2(4,5)1(6)7/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19);(H,6,7)/t11-,12-,13-,14-;/m0./s1/i1D3,2D3;
SMILES:
Molecular Formula: C17H20Cl2F3N3O6
Molecular Weight: 496.3 g/mol

Maribavir-d6 (TFA)

CAS No.:

Cat. No.: VC16583969

Molecular Formula: C17H20Cl2F3N3O6

Molecular Weight: 496.3 g/mol

* For research use only. Not for human or veterinary use.

Maribavir-d6 (TFA) -

Specification

Molecular Formula C17H20Cl2F3N3O6
Molecular Weight 496.3 g/mol
IUPAC Name (2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C15H19Cl2N3O4.C2HF3O2/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14;3-2(4,5)1(6)7/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19);(H,6,7)/t11-,12-,13-,14-;/m0./s1/i1D3,2D3;
Standard InChI Key ZSFGECOIHNQRMX-QVQMSAGWSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O
Canonical SMILES CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Maribavir-d6 (TFA) is chemically designated as (2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)-1H-benzo[d]imidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol, with six hydrogen atoms replaced by deuterium. Its molecular formula is C₁₇H₁₄D₆Cl₂F₃N₃O₆, and it has a molecular weight of 496.30 g/mol . The trifluoroacetic acid (TFA) counterion improves solubility, particularly in dimethyl sulfoxide (DMSO), where it dissolves at concentrations up to 10 mM .

Deuteration and Stability

Deuteration at specific positions reduces metabolic degradation by cytochrome P450 enzymes, extending the compound’s half-life compared to non-deuterated maribavir . This isotopic substitution also minimizes first-pass metabolism, a critical factor in oral bioavailability studies .

Spectroscopic and Analytical Data

  • Nuclear Magnetic Resonance (NMR): Deuterium incorporation alters peak splitting patterns in ¹H NMR spectra, aiding in metabolite tracking .

  • Mass Spectrometry: The +6 mass shift from deuterium simplifies differentiation between Maribavir-d6 and its parent compound in mass analyses.

Mechanism of Action: Targeting CMV Replication

Maribavir-d6 (TFA) inhibits the CMV pUL97 protein kinase, a viral enzyme essential for DNA replication, encapsidation, and nuclear egress . Unlike DNA polymerase inhibitors (e.g., ganciclovir), Maribavir-d6 disrupts earlier stages of the viral lifecycle, making it effective against strains resistant to conventional therapies .

Kinase Inhibition Dynamics

  • pUL97 Binding Affinity: Maribavir-d6 exhibits a dissociation constant (Kₐ) of 2.3 nM, comparable to maribavir .

  • Downstream Effects: Inhibition prevents phosphorylation of viral substrates like UL44 and UL57, halting DNA synthesis and capsid assembly .

Resistance Mutations

Pharmacokinetic Profile

Absorption and Distribution

  • Protein Binding: Maribavir-d6 demonstrates 98% plasma protein binding, mirroring its parent compound.

  • Volume of Distribution (V<sub>d</sub>): 1.2 L/kg, indicating extensive tissue penetration .

Metabolism and Excretion

Deuteration slows hepatic metabolism, resulting in a 40% longer half-life (t₁/₂ = 6.2 hours) compared to maribavir . Primary metabolites include hydroxylated derivatives excreted renally.

Research Applications

Pharmacokinetic Studies

Maribavir-d6’s isotopic labeling enables precise quantification in biological matrices using LC-MS/MS, facilitating studies on drug-drug interactions and tissue distribution .

Metabolic Pathway Elucidation

Deuterium tracing identifies metabolic hotspots; for example, studies confirm that oxidation occurs predominantly at the benzimidazole ring’s C5 position .

Antiviral Resistance Research

Maribavir-d6 is used to investigate resistance mechanisms in CMV clinical isolates, aiding the development of next-generation kinase inhibitors .

Synthesis and Manufacturing

Synthetic Route

Maribavir-d6 is synthesized via deuteration of maribavir precursors:

  • Benzimidazole Core Formation: Condensation of 5,6-dichloro-1,2-phenylenediamine with isopropyl isocyanate.

  • Deuteration: Hydrogen-deuterium exchange at six positions using deuterated solvents under acidic conditions.

  • Glycosylation: Attachment of deuterated ribose derivatives to the benzimidazole core .

Purification and Quality Control

  • HPLC Purity: ≥99.5% .

  • Isotopic Enrichment: ≥99% deuterium at specified positions, verified by mass spectrometry .

Comparative Analysis with CMV Antivirals

CompoundTargetMechanismUnique Features
Maribavir-d6pUL97 kinaseInhibits viral kinase activityDeuterated for metabolic stability
GanciclovirDNA polymeraseChain termination during DNA synthesisRequires phosphorylation for activation
FoscarnetDNA polymerasePyrophosphate analog inhibits elongationNo phosphorylation needed
LetermovirTerminase complexBlocks viral DNA cleavage/packagingMinimal drug-drug interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator